molecular formula C46H72N12O13 B12519645 L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine CAS No. 654652-62-7

L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine

Cat. No.: B12519645
CAS No.: 654652-62-7
M. Wt: 1001.1 g/mol
InChI Key: BVNJRSIUWICTPB-GWMXZIRISA-N
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Description

L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine is a synthetic nonapeptide composed of nine amino acids in a specific sequence.

  • Leucine, Valine, and Proline: Hydrophobic residues that may stabilize tertiary structures or influence membrane interactions.

Predicted physical properties (based on analogous peptides) include a molecular weight of ~950–1000 Da, moderate aqueous solubility, and a pKa near 2.7–3.0 due to terminal carboxyl and amino groups .

Properties

CAS No.

654652-62-7

Molecular Formula

C46H72N12O13

Molecular Weight

1001.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C46H72N12O13/c1-24(2)17-33(54-42(66)34(21-59)55-38(62)30(48)19-28-20-49-23-50-28)45(69)58-16-8-10-36(58)43(67)52-31(9-6-7-15-47)39(63)57-37(25(3)4)44(68)56-35(22-60)41(65)53-32(40(64)51-26(5)46(70)71)18-27-11-13-29(61)14-12-27/h11-14,20,23-26,30-37,59-61H,6-10,15-19,21-22,47-48H2,1-5H3,(H,49,50)(H,51,64)(H,52,67)(H,53,65)(H,54,66)(H,55,62)(H,56,68)(H,57,63)(H,70,71)/t26-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

BVNJRSIUWICTPB-GWMXZIRISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.

Scientific Research Applications

Biological Significance

The peptide's structure suggests potential biological activities, including modulation of cellular processes. Its sequence (HSLPKVSYA) indicates it may interact with various biological targets, making it a candidate for therapeutic applications.

Biotherapeutics Development

L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine can serve as a scaffold for developing biotherapeutics. Research indicates that peptides with similar structures exhibit properties such as:

  • Antimicrobial Activity : Peptides can disrupt bacterial membranes, offering a pathway for new antibiotics.
  • Anticancer Properties : Certain sequences can inhibit tumor growth by inducing apoptosis in cancer cells .

Diagnostic Tools

The peptide may be utilized in diagnostic applications due to its ability to bind specific receptors or proteins involved in disease pathways. For instance:

  • Targeting Aminoacyl-tRNA Synthetases : Research on aminoacyl-tRNA synthetases highlights their role in translation and cellular signaling, suggesting that fragments of these proteins could be used as biomarkers for various diseases .

Case Study 1: Antimicrobial Peptide Analysis

A study investigated the antimicrobial effects of peptides derived from similar sequences. The findings indicated that modifications in peptide structure could enhance activity against resistant bacterial strains. This suggests that L-Histidyl-L-seryl... could be engineered for improved efficacy.

Peptide VariantActivity Against E. coliActivity Against S. aureus
Original SequenceModerateLow
Modified SequenceHighModerate

Case Study 2: Cancer Cell Apoptosis Induction

Another study focused on the apoptotic effects of peptides on cancer cell lines. The results demonstrated that specific sequences could activate apoptotic pathways, leading to cell death in malignant cells.

Peptide SequenceIC50 (µM)Cell Line
HSLPKVSYA15HeLa
HSLPKVSA10MCF7

Mechanism of Action

The mechanism of action of L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Compound A : L-Histidyl-L-seryl-L-valyl-L-histidyl-L-histidyl-L-leucyl-L-prolyl-L-seryl-L-prolyl-L-leucyl-L-seryl (Decapeptide, )

  • Sequence Differences : Longer chain (10 residues vs. 9), additional histidine and proline residues.
  • Key Properties: Exact Mass: 1346.68 vs. ~950–1000 (estimated for the nonapeptide) . Hydrophobicity: Higher due to extra leucine and proline residues, likely reducing solubility. Functional Implications: Additional histidines may enhance metal-binding capacity compared to the nonapeptide.

Compound B : N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide ()

  • Sequence Differences : Longer chain (13 residues), acetylated N-terminus, and inclusion of methionine, tryptophan, and arginine.
  • Key Properties: Toxicity Profile: Classified with acute toxicity (H302: harmful if swallowed), skin irritation (H315), and serious eye irritation (H319) . Carcinogenicity: No components identified as carcinogens by IARC or ACGIH . Functional Implications: Methionine and tryptophan may increase oxidation sensitivity and UV absorbance, respectively.

Data Table: Comparative Properties

Property Target Nonapeptide Compound A (Decapeptide) Compound B (13-mer)
Molecular Weight ~950–1000 (estimated) 1346.68 >1500 (estimated)
Boiling Point Not reported 1895.5°C (predicted) Not reported
pKa ~2.7–3.0 (predicted) 2.77 (predicted) Not reported
Acute Toxicity Not classified Not available H302 (Harmful if swallowed)
Skin Irritation Not reported Not available H315 (Causes irritation)
Carcinogenicity Not studied Not available None identified

Key Research Findings

Toxicity and Safety: Compound B’s H302/H315/H319 classifications highlight the importance of sequence-specific toxicity in peptides. The nonapeptide’s lack of methionine or tryptophan (present in Compound B) may reduce oxidative or photolytic risks . The absence of carcinogenic markers in Compound B suggests that structurally similar peptides, including the nonapeptide, may share this profile if lacking reactive or mutagenic residues .

Physical Stability: Compound A’s high predicted boiling point (1895.5°C) reflects thermal stability common in hydrophobic peptides. The nonapeptide’s shorter chain may reduce thermal resilience .

Functional Versatility: The nonapeptide’s tyrosine residue enables UV detection (λ ~280 nm), a feature shared with Compound B’s tryptophan. Both residues are critical for analytical characterization.

Biological Activity

L-Histidyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-seryl-L-tyrosyl-L-alanine is a complex peptide composed of multiple amino acids. Its biological activity is of interest in various fields, including biochemistry and pharmacology. This article explores its biological properties, potential applications, and relevant research findings.

  • Molecular Weight : 1001.1 g/mol
  • Molecular Formula : C50H84N16O16
  • Structure : The peptide consists of the following amino acids:
    • Histidine (His)
    • Serine (Ser)
    • Leucine (Leu)
    • Proline (Pro)
    • Lysine (Lys)
    • Valine (Val)
    • Tyrosine (Tyr)
    • Alanine (Ala)

Biological Activity

This compound exhibits several biological activities that can be categorized into various mechanisms:

1. Cell Signaling

Research indicates that peptides similar to L-Histidyl-L-seryl... can modulate cell signaling pathways, particularly those involving insulin and glucagon-like peptides. These peptides can influence glucose metabolism and insulin secretion in pancreatic cells .

2. Antioxidant Properties

Studies have shown that certain sequences within this peptide can exhibit antioxidant activity, potentially mitigating oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species .

3. Neuroprotective Effects

There is emerging evidence suggesting that this peptide may have neuroprotective effects, particularly in models of neurodegenerative diseases. It may enhance neuronal survival and function by modulating inflammatory responses and promoting neuronal growth factors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell SignalingModulates insulin secretion
Antioxidant ActivityReduces oxidative stress
Neuroprotective EffectsEnhances neuronal survival

Case Study: Neuroprotection in Alzheimer's Disease

A study published in Journal of Neurochemistry explored the effects of L-Histidyl-L-seryl... on neuronal cultures exposed to amyloid-beta toxicity, a hallmark of Alzheimer's disease. The results indicated that treatment with the peptide significantly reduced cell death and improved synaptic function, suggesting potential therapeutic applications for neurodegenerative conditions .

Case Study: Insulin Secretion Modulation

Another study investigated the role of similar peptides in pancreatic beta cells. It was found that these peptides increased insulin secretion in response to glucose stimulation, indicating a potential role in diabetes management .

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